Ethyl 2-(4-amino-3-nitrophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

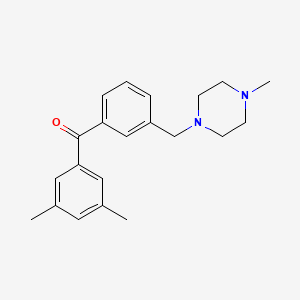

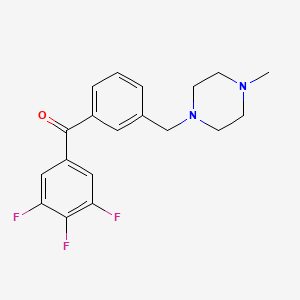

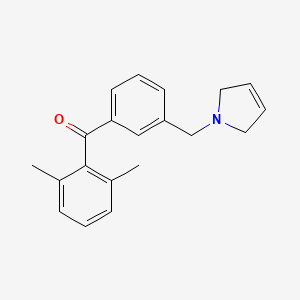

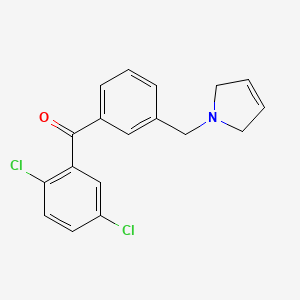

Ethyl 2-(4-amino-3-nitrophenyl)acetate is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 .

Molecular Structure Analysis

The InChI code for Ethyl 2-(4-amino-3-nitrophenyl)acetate is 1S/C10H12N2O4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6,11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 2-(4-amino-3-nitrophenyl)acetate is a solid at room temperature . It has a high GI absorption and a lipophilicity Log Po/w (iLOGP) of 1.86 . Its water solubility is 1.13 mg/ml .Scientific Research Applications

Base-Labile Carboxyl Protecting Group

Ethyl 2-(4-amino-3-nitrophenyl)acetate has been studied for its use as a base-labile carboxyl protecting group. This application is significant in the synthesis of complex organic molecules, as it offers an alternative to other base-labile protecting groups. The compound has shown promise in the synthesis of amino acid derivatives, with its effective removal under specific conditions being a key aspect of its utility (Robles, Pedroso, & Grandas, 1993).

Reductive Monoalkylation

This compound is involved in the reductive monoalkylation of nitro aryls, showing a unique reaction behavior in different solvents. This application is crucial in organic synthesis, especially in the production of secondary amines from primary amines, a process that is valuable in various chemical syntheses (Sydnes, Kuse, & Isobe, 2008).

Anodic Oxidation Studies

The compound's role in anodic oxidation studies, especially of ethyl esters, is another area of research. These studies are essential in understanding electrochemical reactions, which are critical in various industrial applications. The oxidation process of this compound has been explored to achieve maximum yields of specific products (Delerue-Matos, Maia, Montenegro, & Pletcher, 1989).

Synthesis of Bioactive Compounds

It has been used in the synthesis of bioactive compounds of pharmaceutical interest. This is particularly important for the development of new drugs and therapeutic agents. The study of its reactions and derivatives contributes to the broad field of medicinal chemistry (Trstenjak, Ilaš, & Kikelj, 2013).

Lossen Rearrangement

Ethyl 2-(4-amino-3-nitrophenyl)acetate mediated Lossen rearrangement is used for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is significant in organic synthesis, offering a path to create important chemical structures without racemization and under milder conditions (Thalluri, Manne, Dev, & Mandal, 2014).

Building Synthon for Hypoglycemic Agents

A study reported the facile synthesis of ethyl-2-(4-aminophenoxy) acetate, a building synthon for novel dual hypoglycemic agents. This highlights its potential application in the development of new treatments for diabetes (Altowyan et al., 2022).

Safety And Hazards

properties

IUPAC Name |

ethyl 2-(4-amino-3-nitrophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXMYFFEVKIQHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634274 |

Source

|

| Record name | Ethyl (4-amino-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-amino-3-nitrophenyl)acetate | |

CAS RN |

104126-70-7 |

Source

|

| Record name | Ethyl (4-amino-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.